molecular formula C13H18N2O2 B5272470 N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline

N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline

Cat. No.: B5272470
M. Wt: 234.29 g/mol
InChI Key: RATYQVVHOHJXHW-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline is an organic compound characterized by its unique structure, which includes a nitroethenyl group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline, followed by alkylation to introduce the diethyl groups. The final step involves the addition of the nitroethenyl group under controlled conditions to ensure the desired (Z)-configuration .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal-organic frameworks (MOFs) and other catalytic systems has been explored to optimize the synthesis, ensuring high purity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline involves its interaction with specific molecular targets. The nitroethenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).

    N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline: Used as a chemical indicator and dye

Uniqueness

Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound for further exploration .

Properties

IUPAC Name

N,N-diethyl-3-methyl-4-[(Z)-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-14(5-2)13-7-6-12(11(3)10-13)8-9-15(16)17/h6-10H,4-5H2,1-3H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYQVVHOHJXHW-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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